Cas no 64432-04-8 (3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol)
64432-04-8 structure
Product Name:3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol
N.o CAS:64432-04-8
MF:C23H34O2
MW:342.514867305756
CID:423869
PubChem ID:5373218
Update Time:2024-10-28
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol
- Grifolin monomethyl ether
- Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-,(E,E)-
- OJJOUHFECGXRFJ-NWLVNBMCSA-N
- 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol #
- 3-Methoxy-5-methyl-2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phenol
- 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
- 64432-04-8
- Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (E,E)-
- 3-methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol
- DTXSID201138797
- starbld0005553
- AKOS040761804
-
- Inchi: 1S/C23H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-14-21-22(24)15-20(5)16-23(21)25-6/h9,11,13,15-16,24H,7-8,10,12,14H2,1-6H3/b18-11+,19-13+
- Chave InChI: OJJOUHFECGXRFJ-NWLVNBMCSA-N
- SMILES: O(C)C1C=C(C)C=C(C=1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)O
Propriedades Computadas
- Massa Exacta: 342.255880323g/mol
- Massa monoisotópica: 342.255880323g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 9
- Complexidade: 469
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 29.5
- XLogP3: 7.5
Propriedades Experimentais
- Cor/Forma: Oil
- Densidade: 1.0±0.1 g/cm3
- Ponto de ebulição: 478.8±33.0 °C at 760 mmHg
- Ponto de Flash: 195.4±10.3 °C
- Pressão de vapor: 0.0±1.2 mmHg at 25°C
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4℃条件下存储,-4℃条件下存储更佳
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G32080-5 mg |
Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-,(E,E)- |
64432-04-8 | 5mg |
¥5760.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN4169-5 mg |
Grifolin monomethyl ether |
64432-04-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN4169-1 mL * 10 mM (in DMSO) |
Grifolin monomethyl ether |
64432-04-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN4169-5mg |
Grifolin monomethyl ether |
64432-04-8 | 5mg |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AH08724-5mg |
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol |
64432-04-8 | 98.0% | 5mg |
$719.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G32080-5mg |
Phenol, 3-methoxy-5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-,(E,E)- |
64432-04-8 | ,98.0% | 5mg |
¥5760.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4169-1 ml * 10 mm |
Grifolin monomethyl ether |
64432-04-8 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol Literatura Relacionada
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios lipídios prénilicos sesquiterpenóides sesquiterpenóides
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios lipídios prénilicos sesquiterpenóides
- sesquiterpenóides
- Solventes e Químicos Orgânicos Compostos Orgânicos Álcool/Éter
64432-04-8 (3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente